4'-Diethylaminoacetophenone
CAS No.: 5520-66-1
Cat. No.: VC2313938
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5520-66-1 |
|---|---|
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | 1-[4-(diethylamino)phenyl]ethanone |
| Standard InChI | InChI=1S/C12H17NO/c1-4-13(5-2)12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3 |
| Standard InChI Key | HMIBQFXWSUBFTG-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=CC=C(C=C1)C(=O)C |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C(=O)C |
Introduction
Chemical Identity and Structure
4'-Diethylaminoacetophenone belongs to the class of aminoacetophenones, featuring a diethylamino group at the para position of an acetophenone skeleton. This electron-donating group significantly influences the compound's chemical behavior and reactivity patterns.
Molecular Properties
The compound has a molecular formula of C₁₂H₁₇NO with a molecular weight of 191.27 g/mol . Structurally, it consists of an acetophenone core with a diethylamino substituent at the 4-position (para). The presence of both a ketone functionality and a tertiary amine group in the same molecule provides it with unique chemical versatility.
Structural Comparison with Related Compounds
4'-Diethylaminoacetophenone differs from its dimethylamino analog (4'-Dimethylaminoacetophenone) primarily in the alkyl groups attached to the nitrogen atom. While 4'-Diethylaminoacetophenone contains two ethyl groups (–CH₂CH₃), the dimethyl analog features two methyl groups (–CH₃) attached to the nitrogen. This structural difference results in varying physical properties and reactivity between the two compounds .
| Property | 4'-Diethylaminoacetophenone | 4'-Dimethylaminoacetophenone |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO | C₁₀H₁₃NO |
| Molecular Weight | 191.27 g/mol | 163.22 g/mol |
| Nitrogen Substituents | Two ethyl groups | Two methyl groups |
Physical and Chemical Properties
4'-Diethylaminoacetophenone possesses distinctive physical characteristics that influence its handling, storage, and applications in various chemical processes.
Physical State and Appearance
The compound appears as a yellow solid at room temperature . This coloration is typical of aromatic compounds with extended conjugation involving nitrogen atoms, particularly those with electron-donating groups that can participate in resonance with the carbonyl functionality.
Thermal Properties
4'-Diethylaminoacetophenone has a melting point range of 47-49°C (116.6-120.2°F) . This relatively low melting point facilitates its use in various laboratory applications where melting might be required for processing or incorporation into other materials.
Stability and Reactivity
Applications and Uses
The unique structural features of 4'-Diethylaminoacetophenone make it valuable in several scientific and industrial applications.
Synthetic Chemistry Applications
As an aminoacetophenone derivative, this compound serves as an important building block in organic synthesis. The carbonyl group provides a reactive site for various transformations, while the diethylamino group can participate in electronic effects that influence reactivity patterns.
Comparative Analysis with Structural Analogs
Understanding 4'-Diethylaminoacetophenone in relation to its structural analogs provides valuable insights into its chemical behavior and potential applications.
Comparison with 4'-Dimethylaminoacetophenone
The dimethyl analog (4'-Dimethylaminoacetophenone) has been more extensively studied and characterized. It has a higher melting point (105°C) compared to the diethyl derivative (47-49°C) . This difference can be attributed to the increased molecular weight and more efficient packing of the dimethyl derivative in the solid state.
Structural Derivatives and Their Properties
Alpha-brominated derivatives of aminoacetophenones, such as alpha-bromo-4-(diethylamino)acetophenone, introduce additional functionality that can be exploited in synthetic applications. These derivatives serve as important intermediates in organic synthesis due to the presence of a reactive bromine atom that facilitates nucleophilic substitution reactions.
Synthetic Pathways and Chemical Reactivity
The synthesis and chemical behavior of 4'-Diethylaminoacetophenone are important aspects of its chemical profile.
Characteristic Reactions
The carbonyl group in 4'-Diethylaminoacetophenone can participate in various reactions, including:
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Nucleophilic additions
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Reductions to alcohols
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Condensations with amines or hydrazines
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Wittig and related reactions
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Alpha-halogenation to form reactive intermediates
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